(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Description
The compound (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 2,4-dimethoxyphenyl group and a 5-methylfuran-2-yl substituent, which contribute to its electronic and steric properties. Chalcones are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects .
Properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-5-12(20-11)7-9-15(17)14-8-6-13(18-2)10-16(14)19-3/h4-10H,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVKHUDQVWKSOS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound characterized by its α,β-unsaturated carbonyl structure. Chalcones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific chalcone, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is significant in determining its biological activity. The presence of methoxy groups on the phenyl ring and the furan moiety contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 272.3 g/mol |
| CAS Number | 6135-88-2 |
| Chemical Class | Chalcone |
Antimicrobial Activity
Research indicates that chalcones exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
Chalcones are also recognized for their anti-inflammatory properties. The compound has demonstrated the ability to reduce inflammation in various models by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has been investigated through several studies. It has shown promise in inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways:
- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of this compound with various biological targets. These studies suggest that the compound has a high binding affinity for certain receptors involved in disease pathways.
Key Findings from Docking Studies
| Target | Binding Affinity (kcal/mol) |
|---|---|
| 5-HT Receptor | -8.7 |
| 5-HT Receptor | -9.1 |
These interactions indicate potential therapeutic applications in treating anxiety and other disorders modulated by these receptors.
Anxiolytic Potential
A study evaluated the anxiolytic effects of a related chalcone derivative in adult zebrafish (Danio rerio). The results showed that the compound reduced locomotor activity and exhibited anxiolytic effects mediated by the serotonergic system:
- Methods : Zebrafish were treated with varying doses of the chalcone.
- Results : Significant reduction in anxiety-like behavior was observed at specific doses.
- : This highlights the potential for developing new anxiolytic agents based on chalcone structures.
Scientific Research Applications
Antimicrobial Properties
Chalcones, including (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, have shown significant antimicrobial activity. Studies indicate that this compound can inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
Research has demonstrated that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This application is particularly relevant in the context of chronic inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound exhibits cytotoxic effects against various cancer cell lines, with mechanisms that may include induction of apoptosis and inhibition of cell proliferation. Molecular docking studies suggest that it interacts with specific targets involved in cancer pathways, enhancing its therapeutic efficacy.
Antioxidant Properties
This compound also displays antioxidant activity, which can protect cells from oxidative stress. Antioxidants are crucial in preventing cellular damage caused by free radicals, making this application significant for health and disease prevention.
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects in Animal Models
In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers in serum. Histological analysis confirmed a reduction in inflammatory cell infiltration compared to control groups.
Case Study 3: Antimicrobial Efficacy Against Fungal Infections
A series of assays demonstrated that this compound exhibited strong antifungal activity against Candida albicans and Aspergillus niger, indicating potential for therapeutic use in fungal infections.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and bioactivities of analogous chalcones:
Impact of Substituents on Bioactivity
In contrast, 3,4-dimethoxyphenyl (α-H-TMC) or 2,3-dimethoxyphenyl substituents () alter steric and electronic profiles, affecting activity specificity.
Furan vs.
Amino vs. Methylfuran Groups: The 4-aminophenyl group in antimalarial compounds () facilitates electrostatic interactions with target proteins, whereas the 5-methylfuran group may prioritize hydrophobic interactions .
Trifluoromethyl Modification :
- The trifluoromethyl group in ’s analogs improves metabolic stability and binding affinity compared to methyl substituents .
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds through a nucleophilic attack of the enolate (generated from the ketone) on the aldehyde carbonyl, followed by β-hydroxylation and subsequent dehydration to form the conjugated enone. The (E)-isomer dominates due to steric hindrance between the aryl groups in the (Z)-configuration. Nuclear magnetic resonance (NMR) coupling constants (J = 15–16 Hz between Hα and Hβ) confirm the trans geometry.
Catalytic Systems and Reaction Optimization
Catalyst selection critically influences reaction efficiency and yield. The following systems have been validated:
Table 1: Catalytic Systems for Claisen-Schmidt Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| NaOH (10% aq.) | Ethanol | Reflux | 6–8 | 72–78 | |
| KOH (15% aq.) | Methanol | 60–65 | 4 | 85 | |
| HCl (1 M) | Acetic acid | Reflux | 18 | 50 | |
| BF3·Et2O | Dichloromethane | 25 | 24 | 68 |
Basic conditions (NaOH/KOH) in alcoholic solvents generally outperform acidic systems, achieving higher yields (72–85%) under milder conditions. For example, KOH in methanol at 60–65°C completes the reaction in 4 hours with an 85% yield. Acidic catalysts like HCl require prolonged reflux (18 hours) but are less efficient (50% yield). Lewis acids such as BF3·Et2O enable room-temperature reactions but necessitate anhydrous conditions.
Solvent Effects and Green Chemistry Approaches
Solvent polarity and proticity significantly impact reaction kinetics:
-
Polar protic solvents (ethanol, methanol) : Enhance enolate stability, accelerating the condensation.
-
Aprotic solvents (dichloromethane) : Require Lewis acid catalysts but reduce side reactions like aldol oligomerization.
-
Ionic liquids ([bmim][PF6]) : Reported in analogous syntheses to improve yields (80–84%) and enable catalyst recycling.
Recent efforts emphasize sustainability. For instance, ethanol (a green solvent) achieves 78% yield with NaOH, avoiding toxic halogenated solvents.
Purification and Characterization
Crude products are typically purified via:
Table 2: Spectroscopic Characterization Data
The (E)-configuration is unequivocally confirmed by the trans-vinylic coupling constant (Jαβ = 16 Hz).
Challenges and Mitigation Strategies
Common issues include:
-
Byproduct formation : Aldol adducts or dienones from over-condensation. Mitigated by controlled stoichiometry (1:1 ketone:aldehyde) and low temperatures.
-
Isomerization : (E)→(Z) conversion under prolonged heating. Avoided by shorter reaction times and immediate cooling post-reaction.
-
Moisture sensitivity : Use of anhydrous conditions and molecular sieves in Lewis acid-catalyzed reactions.
Scalability and Industrial Feasibility
Bench-scale syntheses (1–10 g) report consistent yields (70–85%), suggesting scalability. Critical considerations for industrial adoption include:
Q & A
What are the optimized synthetic routes for (2E)-1-(2,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer:
The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 2,4-dimethoxyacetophenone with 5-methylfuran-2-carbaldehyde in ethanol under basic catalysis (e.g., 20% KOH). Key parameters include:
- Solvent Choice : Ethanol balances solubility and facilitates recrystallization .
- Temperature : Room temperature minimizes side reactions (e.g., over-oxidation).
- Base Concentration : Excess KOH accelerates enolate formation but may require careful pH control to avoid decomposition.
Crystals for structural analysis are obtained via slow evaporation of ethanol .
Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and electronic properties of this chalcone derivative?
Methodological Answer:
- XRD : Single-crystal X-ray diffraction confirms the (E)-configuration and bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.45 Å) .
- NMR : H NMR reveals coupling constants () to distinguish E/Z isomers. Methoxy groups appear as singlets (~δ 3.8–4.0 ppm) .
- UV-Vis : λmax (~350–380 nm) correlates with π→π* transitions, validated via TD-DFT calculations .
How can density functional theory (DFT) predict reactivity descriptors like HOMO-LUMO gaps, and how do they align with experimental observations?
Advanced Answer:
DFT calculations at the B3LYP/6-311++G(d,p) level provide:
- HOMO-LUMO Gaps : Lower gaps (~3.5–4.0 eV) indicate higher reactivity, consistent with experimental UV-Vis data .
- Global Reactivity Descriptors :
- Electrophilicity Index (ω): Calculated ω values (~1.5–2.0 eV) predict nucleophilic attack sites.
- Chemical Hardness (η): Correlates with stability; lower η values align with observed susceptibility to photodegradation .
Discrepancies between theory and experiment are resolved via solvent effect corrections (e.g., PCM model) .
What strategies are used to evaluate the antimicrobial activity of this compound, and how do structural modifications enhance efficacy?
Advanced Answer:
- Screening Protocol : Use agar dilution or microbroth dilution (MIC: 32–128 µg/mL) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Moderate activity is attributed to the furan ring’s lipophilicity and methoxy groups’ electron donation .
- Structure-Activity Relationships (SAR) :
How do researchers resolve contradictions between computational predictions and experimental data, such as bond lengths or spectroscopic transitions?
Advanced Answer:
- Bond Length Discrepancies : XRD-measured C=O (1.22 Å) vs. DFT (1.24 Å) arise from crystal packing effects. Use dispersion-corrected functionals (e.g., ωB97XD) .
- UV-Vis Mismatches : Include solvent polarity in TD-DFT (e.g., ethanol’s dielectric constant) to align λmax within ±5 nm .
How do substituent positions (e.g., methoxy vs. hydroxyl groups) influence electronic properties and bioactivity?
Advanced Answer:
- Electron-Donating Methoxy Groups : Increase HOMO energy, enhancing charge transfer (evidenced by red-shifted λmax). Compare with hydroxyl derivatives, where H-bonding reduces solubility but increases binding affinity .
- Substituent Position : 2,4-Dimethoxy vs. 3,4,5-trimethoxy alters dipole moments, affecting crystallinity and bioavailability .
What solvent systems are optimal for recrystallization to achieve high-purity single crystals for XRD?
Advanced Answer:
- Ethanol : Preferred for slow evaporation (1–2 weeks) due to moderate polarity and volatility .
- Mixed Solvents : Ethanol:DCM (3:1) improves crystal size for chalcones with low solubility .
How is the E-configuration unambiguously confirmed in such α,β-unsaturated ketones?
Advanced Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
